molecular formula C18H17F2N5O B12177713 C18H17F2N5O

C18H17F2N5O

Cat. No.: B12177713
M. Wt: 357.4 g/mol
InChI Key: CMFRZQQVOPNCCP-UHFFFAOYSA-N
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Description

The compound 5-amino-N-(3,4-difluorophenyl)-1-[(2,5-dimethylphenyl)methyl]-1H-1,2,3-triazole-4-carboxamide (CAS 899940-48-8, molecular formula C₁₈H₁₇F₂N₅O) is a triazole-based carboxamide derivative with a molecular weight of 357.3573 g/mol . Its structure features:

  • A 1,2,3-triazole ring, which is known for metabolic stability and hydrogen-bonding capacity.
  • A 3,4-difluorophenyl group, enhancing lipophilicity and bioavailability.

Properties

Molecular Formula

C18H17F2N5O

Molecular Weight

357.4 g/mol

IUPAC Name

N-[(2,6-difluorophenyl)methyl]-4-(2-propan-2-yltetrazol-5-yl)benzamide

InChI

InChI=1S/C18H17F2N5O/c1-11(2)25-23-17(22-24-25)12-6-8-13(9-7-12)18(26)21-10-14-15(19)4-3-5-16(14)20/h3-9,11H,10H2,1-2H3,(H,21,26)

InChI Key

CMFRZQQVOPNCCP-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1N=C(N=N1)C2=CC=C(C=C2)C(=O)NCC3=C(C=CC=C3F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of C18H17F2N5O typically involves multi-step organic reactions, starting from simpler precursor molecules. Common synthetic routes include:

    Nucleophilic Substitution Reactions: These reactions often involve the substitution of a leaving group by a nucleophile, which can introduce the fluorine atoms into the molecule.

    Condensation Reactions: These reactions are used to form the core structure of the compound by combining smaller molecules with the elimination of a small molecule such as water.

    Oxidation and Reduction Reactions: These reactions are employed to achieve the desired oxidation state of the compound.

Industrial Production Methods

Industrial production of This compound may involve large-scale chemical reactors where the reaction conditions such as temperature, pressure, and catalysts are optimized to maximize yield and purity. Techniques such as continuous flow synthesis and high-throughput screening are often used to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

C18H17F2N5O: can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one atom or group in the molecule with another, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium on carbon, platinum oxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

C18H17F2N5O: has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as a pharmaceutical agent due to its stability and bioactivity.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of C18H17F2N5O involves its interaction with specific molecular targets and pathways within biological systems. The fluorine atoms in the compound can enhance its binding affinity to enzymes and receptors, thereby modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways.

Comparison with Similar Compounds

Compound 1: C₁₇H₁₈N₂O₅S (CAS 853329-98-3)

Structural Overview :

  • Molecular formula: C₁₇H₁₈N₂O₅S
  • Molecular weight: 330.12 Da
  • Key groups: Pyridyl , trimethoxybenzoyl , and acetamide .

Comparison with C₁₈H₁₇F₂N₅O :

Property C₁₈H₁₇F₂N₅O C₁₇H₁₈N₂O₅S
Core Structure Triazole carboxamide Pyridyl acetamide
Aromatic Substituents 3,4-Difluorophenyl 3,4,5-Trimethoxybenzoyl
Molecular Weight 357.36 g/mol 330.12 g/mol
Solubility Not reported Log S (ESOL): -2.47
Functional Groups Fluorine, methyl Methoxy, sulfur

Key Differences :

  • C₁₈H₁₇F₂N₅O incorporates fluorine atoms , which enhance electronegativity and membrane permeability compared to the methoxy groups in C₁₇H₁₈N₂O₅S.
  • The triazole ring in C₁₈H₁₇F₂N₅O may offer superior metabolic stability over the pyridyl group in C₁₇H₁₈N₂O₅S, which is prone to oxidative metabolism .

Compound 2: C₇H₅BrO₂ (CAS 1761-61-1)

Structural Overview :

  • Molecular formula: C₇H₅BrO₂
  • Molecular weight: 201.02 Da
  • Key groups: Bromobenzene , carboxylic acid .

Comparison with C₁₈H₁₇F₂N₅O :

Property C₁₈H₁₇F₂N₅O C₇H₅BrO₂
Core Structure Triazole carboxamide Brominated aromatic acid
Molecular Weight 357.36 g/mol 201.02 g/mol
Solubility Not reported 0.687 mg/mL (aqueous)
Bioavailability Likely moderate (fluorine) Low (carboxylic acid)

Key Differences :

  • C₁₈H₁₇F₂N₅O’s larger size and fluorine content suggest better tissue penetration than C₇H₅BrO₂, which is smaller and polar due to the carboxylic acid group.
  • The bromine in C₇H₅BrO₂ may confer reactivity in substitution reactions, whereas the triazole in C₁₈H₁₇F₂N₅O is more chemically stable .

Biological Activity

The compound with the molecular formula C18H17F2N5O, known as 7-Fluoro-3-[[1-(5-fluoropyrimidin-2-yl)piperidin-4-yl]methyl]quinazolin-4-one , has garnered attention for its diverse biological activities. This article delves into its mechanisms of action, potential therapeutic applications, and relevant case studies that highlight its efficacy.

Chemical Structure and Properties

The structure of this compound is characterized by a quinazolinone core, which is significant for its biological activity. The presence of fluorine atoms enhances the compound's lipophilicity and binding affinity to biological targets. Below is a summary of its key properties:

PropertyValue
Molecular FormulaThis compound
Molecular Weight357.4 g/mol
Canonical SMILESC1CN(CCC1CN2C=NC3=C(C2=O)C=CC(=C3)F)C4=NC=C(C=N4)F

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within various signaling pathways. The compound has been shown to modulate the activity of proteins involved in:

  • Cell proliferation : By inhibiting specific kinases, it can reduce tumor growth.
  • Inflammation : It exhibits anti-inflammatory properties by downregulating pro-inflammatory cytokines.
  • Microbial resistance : Demonstrates antimicrobial activity against a range of pathogens.

Therapeutic Applications

Research indicates that this compound has potential applications in several therapeutic areas:

  • Anticancer Agents : Studies have shown that this compound can induce apoptosis in cancer cells, making it a candidate for cancer therapy.
  • Antimicrobial Agents : Its effectiveness against bacterial strains suggests possible use in treating infections.
  • Anti-inflammatory Drugs : Its ability to modulate inflammatory responses positions it as a candidate for conditions like arthritis.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound, demonstrating its potential across various applications:

  • Anticancer Activity :
    • A study published in Journal of Medicinal Chemistry reported that derivatives of quinazolinone, including this compound, exhibited potent anticancer activity against multiple cancer cell lines. The mechanism was linked to the inhibition of cell cycle progression and induction of apoptosis through caspase activation.
  • Antimicrobial Efficacy :
    • In vitro tests revealed that this compound showed significant antibacterial activity against Gram-positive and Gram-negative bacteria. The compound disrupted bacterial cell wall synthesis, leading to cell lysis .
  • Anti-inflammatory Properties :
    • Research highlighted in Pharmaceutical Biology demonstrated that this compound could significantly reduce inflammation in animal models of arthritis by inhibiting NF-kB signaling pathways .

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